molecular formula C18H18ClNO2 B5413460 (2Z)-2-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1-azabicyclo[2.2.2]octan-3-ol

(2Z)-2-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1-azabicyclo[2.2.2]octan-3-ol

Cat. No.: B5413460
M. Wt: 315.8 g/mol
InChI Key: RNNIXJCZFLCQKU-WJDWOHSUSA-N
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Description

The compound “(2Z)-2-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1-azabicyclo[2.2.2]octan-3-ol” is a complex organic molecule featuring a furan ring, a chlorophenyl group, and a bicyclic azabicyclo octane structure. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2Z)-2-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1-azabicyclo[2.2.2]octan-3-ol” typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step might involve electrophilic aromatic substitution reactions.

    Construction of the azabicyclo octane structure: This could be done through a series of cyclization and functional group transformations.

    Final coupling: The final step would involve coupling

Properties

IUPAC Name

(2Z)-2-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1-azabicyclo[2.2.2]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c19-14-3-1-12(2-4-14)17-6-5-15(22-17)11-16-18(21)13-7-9-20(16)10-8-13/h1-6,11,13,18,21H,7-10H2/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNIXJCZFLCQKU-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(/C2=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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